Potassium (2-chloropyridin-3-yl)trifluoroborate

Hydrolytic Stability 19F NMR Aqueous Solvolysis

2-Pyridyl boronic acids suffer rapid protodeboronation, causing yield drift and stoichiometric excess. Potassium (2-chloropyridin-3-yl)trifluoroborate (CAS 1201899-19-5) is a bench-stable, air-tolerant organotrifluoroborate that releases the reactive boronic acid slowly, suppressing protodeboronation and oxidative homocoupling. • Hydrolytic stability t½ ≥300 min (pH 7); compatible with aqueous/organic biphasic Suzuki conditions • Free-flowing crystalline solid; weigh and dispense under ambient conditions without degradation • Enables iterative cross-coupling: Suzuki at C3, then Buchwald-Hartwig, Sonogashira, or SNAr at C2-chloro • Purity ≥98% (HPLC); mp 220-225 °C; long-term storage at room temperature

Molecular Formula C5H3BClF3KN
Molecular Weight 219.44
CAS No. 1201899-19-5
Cat. No. B597984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (2-chloropyridin-3-yl)trifluoroborate
CAS1201899-19-5
Molecular FormulaC5H3BClF3KN
Molecular Weight219.44
Structural Identifiers
SMILES[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+]
InChIInChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1
InChIKeyVBOQRLKCEKQPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2-chloropyridin-3-yl)trifluoroborate for Suzuki Coupling


Potassium (2-chloropyridin-3-yl)trifluoroborate (CAS 1201899-19-5) is a crystalline potassium organotrifluoroborate salt that serves as a bench-stable, air- and moisture-tolerant nucleophilic coupling partner for palladium-catalyzed Suzuki–Miyaura reactions . It belongs to the class of heteroaryltrifluoroborates, which have emerged as versatile alternatives to the corresponding boronic acids and boronate esters. The compound features a 2-chloropyridin-3-yl group attached to the boron center, with both the endocyclic pyridine nitrogen and the exocyclic chlorine substituent contributing to its hydrolytic stability profile [1]. Commercially available at purities of 95–98% (HPLC), it is supplied as a solid with a melting point of 220–225 °C and is recommended for storage at room temperature .

Non-Interchangeability of Potassium (2-chloropyridin-3-yl)trifluoroborate


The 2-chloropyridin-3-yl motif presents a specific challenge in cross-coupling: 2-pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation under standard Suzuki–Miyaura conditions, often requiring large stoichiometric excesses (2–5 equivalents) to achieve acceptable conversion [1]. Conversion to the trifluoroborate salt mitigates this instability through a 'slow-release' mechanism that limits the steady-state concentration of the free boronic acid, thereby suppressing protodeboronation and oxidative homocoupling side reactions [2]. Simple substitution with an unsubstituted 3-pyridyl trifluoroborate loses the chlorine substituent that serves as a synthetic handle for subsequent orthogonal cross-coupling or nucleophilic aromatic substitution. The electron-withdrawing chlorine at the 2-position further enhances the intrinsic hydrolytic stability of the trifluoroborate relative to electron-rich heteroaryl variants, as predicted by Hammett analysis [3].

Quantitative Comparison of Potassium (2-chloropyridin-3-yl)trifluoroborate vs. Analogs


Hydrolytic Half-Life at Neutral pH

The hydrolytic stability of heteroaryltrifluoroborates containing endocyclic ring nitrogens is greatly enhanced relative to aryltrifluoroborates lacking such nitrogens. A comprehensive 19F NMR study demonstrated that at pH ~7, the half-lives of all heteroaryltrifluoroborates studied were t1/2 ≥ 300 min. Specifically, a pyridinyl trifluoroborate (TFB-35) displayed a solvolytic half-life of 346 ± 12 min at 22 °C (kobs = 1.8 × 10⁻³ min⁻¹). Stability is further enhanced by exocyclic electron-withdrawing substituents such as chlorine. In contrast, 2-pyridyl boronic acids are described in the literature as 'notoriously unstable' and prone to rapid protodeboronation, requiring excess equivalents for successful coupling [1].

Hydrolytic Stability 19F NMR Aqueous Solvolysis

Protodeboronation Suppression via Slow Release

Lennox and Lloyd-Jones (2012) established that potassium organotrifluoroborates (RBF₃K) function via a 'slow-release' mechanism in Suzuki–Miyaura coupling: the RBF₃K hydrolyzes in situ to the corresponding boronic acid RB(OH)₂, which then enters the catalytic cycle. Crucially, when the hydrolysis rate is appropriately geared with the catalytic turnover rate, the boronic acid does not substantially accumulate, thereby minimizing side reactions such as oxidative homocoupling and protodeboronation [1]. This contrasts with the direct use of heteroaryl boronic acids, where the full stoichiometric amount of the reactive boronic acid is present from the start of the reaction, maximizing exposure to protodeboronation pathways. The 2-chloropyridin-3-yl group, bearing an electron-withdrawing substituent, is predicted to hydrolyze via the acid-catalyzed pathway, assuring slow hydrolysis under the basic conditions of Suzuki coupling [1]. The Aladdin technical guide notes that when protodeboronation byproducts (R–H) appear and starting material is consumed non-productively, switching to a BF₃K salt form can improve the success rate by lowering the instantaneous concentration of the 'active boronic acid' .

Protodeboronation Slow-Release Kinetics Suzuki–Miyaura Coupling

2-Chloro Substituent as Orthogonal Handle

A key structural differentiation from the widely available potassium 3-pyridyltrifluoroborate (CAS 561328-69-6) is the presence of the chlorine atom at the 2-position of the pyridine ring. This chlorine serves as a second, orthogonal electrophilic handle that can participate in subsequent Pd-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination, Suzuki coupling with a different boronic acid, or Sonogashira coupling) or nucleophilic aromatic substitution (SNAr) after the initial trifluoroborate coupling step. The Tetrahedron Letters paper by Brunel and co-workers demonstrates this concept using 2-chloropyridines as electrophiles in microwave-assisted Suzuki cross-coupling with potassium trifluoroboronato-BINOL derivatives to generate 3,3′-dipyridyl BINOL ligands [1]. The unsubstituted potassium 3-pyridyltrifluoroborate lacks this orthogonal reactivity, limiting the synthetic sequences that can be performed without additional functional group installation.

Orthogonal Cross-Coupling Sequential Functionalization 2-Chloropyridine

Bench Stability at Room Temperature

Potassium organotrifluoroborates are widely documented as air- and moisture-stable crystalline solids that can be stored on the bench for months to years without special precautions or appreciable decomposition. The Darses and Genet review (Chemical Reviews, 2008) states that 'in contrast to trivalent organoboranes, these reagents showed exceptional stabilities toward nucleophilic compounds as well as air and moisture. The vast majority can be stored indefinitely at room temperature without any precaution' [1]. This contrasts sharply with the corresponding 2-chloropyridin-3-yl boronic acid, which, like other 2-heteroaryl boronic acids, requires storage at 2–8 °C under anhydrous conditions to retard protodeboronation and boroxine formation . Sigma-Aldrich classifies this compound as a bench-stable solid (mp 220–225 °C) and confirms its utility for Suzuki–Miyaura coupling and other C–C bond-forming reactions, noting compatibility with a wide range of functional groups and harsh reaction conditions . ChemScene lists storage at room temperature with no special handling requirements, and AKSci confirms a melting point of 260–266 °C for their 98% (HPLC) grade material .

Shelf Stability Air and Moisture Stability Procurement and Storage

Stabilization by Electron-Withdrawing Substituents

A Hammett analysis by Perrin and co-workers demonstrated that the rate constant for solvolytic defluoridation of aryltrifluoroborates correlates log-linearly with Hammett σ values, with a ρ value of approximately −1 [1]. This means that electron-withdrawing substituents (positive σ) significantly retard the solvolysis rate, while electron-donating groups (negative σ) accelerate it. The 2-chloropyridin-3-yl group benefits from two stabilizing electronic effects simultaneously, as established by Li, Asadi, and Perrin (2009): (1) the endocyclic ring nitrogen enhances hydrolytic stability, and (2) exocyclic electron-withdrawing substituents (such as the 2-Cl group) provide further stabilization [2]. This dual stabilization is not available in electron-rich heteroaryltrifluoroborates (e.g., 3-furyl or 3-thienyl) or in unsubstituted pyridinyl trifluoroborates lacking the electron-withdrawing chlorine.

Hammett Correlation Solvolysis Kinetics Electron-Withdrawing Effects

Application Scenarios for Potassium (2-chloropyridin-3-yl)trifluoroborate


Orthogonal Cross-Coupling for 2,3-Disubstituted Pyridines

The 2-chloropyridin-3-yl trifluoroborate is ideally suited for iterative cross-coupling strategies to access 2,3-disubstituted pyridines—a privileged scaffold in kinase inhibitors, antiviral agents, and agrochemical intermediates. The trifluoroborate can first be coupled with an aryl or heteroaryl halide via Suzuki–Miyaura reaction to functionalize the 3-position. The remaining 2-chloro substituent can then be engaged in a second, orthogonal cross-coupling (Buchwald–Hartwig amination, Suzuki coupling with a different boronic acid, or Sonogashira coupling) or nucleophilic aromatic substitution. This sequential approach is supported by the demonstrated coupling of 2-chloropyridines with potassium trifluoroboronato-BINOL derivatives to generate dipyridyl ligands [1], and is enabled by the bench stability of the trifluoroborate form which would be inaccessible using the corresponding 2-chloropyridin-3-yl boronic acid due to its propensity for protodeboronation [2].

Minimizing Protodeboronation in Process Scale-Up

In process chemistry, the reproducibility of Suzuki–Miyaura couplings on scale is frequently compromised by protodeboronation of heteroaryl boronic acids, leading to yield drift, increased impurity loads, and batch-to-batch variability. Switching to the BF₃K salt form addresses this by providing a slow-release mechanism that limits the concentration of the protodeboronation-prone free boronic acid [1]. The Aladdin troubleshooting guide recommends this strategy whenever the deboronated parent (R–H) is observed as a byproduct and starting material is consumed without entering the target pathway [2]. The 2-chloropyridin-3-yl trifluoroborate's enhanced hydrolytic stability (t1/2 ≥ 300 min at pH ~7) [3] and the electron-withdrawing chlorine further suppressing solvolysis via the established Hammett correlation [4] make it a robust candidate for kilo-lab and pilot-plant campaigns.

Air-Stable Reagents for Library Synthesis

In parallel medicinal chemistry workflows, the ability to rapidly weigh and dispense boron reagents under ambient conditions without degradation is critical for throughput and reproducibility. Potassium (2-chloropyridin-3-yl)trifluoroborate is a free-flowing crystalline solid that can be stored on the bench at room temperature and weighed in air without special precautions [1] [2]. This contrasts with the corresponding boronic acid, which requires cold storage and anhydrous handling to prevent boroxine formation and protodeboronation. The compound also tolerates the aqueous/organic biphasic conditions typical of high-throughput Suzuki couplings, and its slow-release profile helps maintain consistent conversion across diverse substrate arrays, reducing the need for substrate-specific re-optimization [3].

3,3′-Dipyridyl BINOL Ligand Synthesis

The microwave-assisted Suzuki cross-coupling protocol reported by Brunel and co-workers demonstrates the direct use of 2-chloropyridines as electrophiles with potassium trifluoroboronato-BINOL nucleophiles to generate 3,3′-dipyridyl BINOL ligands in an efficient manner [1]. The 2-chloropyridin-3-yl trifluoroborate can serve as an analogous coupling partner for the synthesis of novel, unsymmetrically substituted BINOL-derived ligands, where the chlorine substituent provides a site for late-stage diversification. The air- and moisture-stable nature of the trifluoroborate reagent simplifies the workflow relative to using the corresponding boronic acid, which would be susceptible to protodeboronation under the microwave conditions employed.

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